2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole
Overview
Description
“2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . There are several reports in the literature describing the synthesis of new potent antibacterial and antifungal agents . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives have been studied extensively . For example, chemodivergent photocatalyzed heterocyclization of hydrazones and isothiocyanates has been used for the selective synthesis of 2-amino-1,3,4-thiadiazoles .Scientific Research Applications
Anticonvulsant Activity
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole has been explored for its anticonvulsant properties. A study found that certain derivatives, specifically 2-aryl-5-hydrazino-1,3,4-thiadiazoles, showed significant anticonvulsant activity. These compounds were potent without inducing sedation, ataxia, or lethality, indicating their potential as anticonvulsant agents (Chapleo et al., 1986).
Antihypertensive Activity
The same class of compounds has been investigated for antihypertensive activity. In particular, derivatives with a 2-substituted phenyl ring demonstrated higher antihypertensive activity than other variants. Some of these compounds showed a direct relaxant effect on vascular smooth muscle, contributing to their hypotensive action (Turner et al., 1988).
Antimicrobial Properties
1,3,4-Thiadiazole derivatives, including 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole, have demonstrated a range of biological effects, including antimicrobial properties. These compounds have been effective against various microorganisms, suggesting their potential use in antimicrobial therapies (Deshmukh et al., 2014).
Anticancer Potential
Several studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. They have shown activity against human cancers and have been proposed as candidates for further exploration in cancer therapy (Matysiak, 2015).
Synthesis and Pharmacological Evaluation
The synthesis of various 1,3,4-thiadiazole derivatives has been a topic of interest in pharmacological research. These studies have not only focused on the synthesis methods but also evaluated the compounds for different pharmacological activities, including anti-inflammatory, analgesic, and ulcerogenic properties (Kumar & Panwar, 2015).
properties
IUPAC Name |
(5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESRRWGBJZGSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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